N-(4-chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide
Description
N-(4-chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide is a benzimidazole-thiazole hybrid compound characterized by a benzimidazole core linked to a thiazole ring via an acetamide bridge. This structural framework is associated with diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. The compound’s synthesis typically involves condensation reactions between substituted benzimidazole precursors and thiazole-containing acetamide intermediates under catalytic conditions .
Key structural features:
- Benzimidazole core: Aromatic heterocycle with two nitrogen atoms, enabling π-π stacking interactions with biological targets.
- Thiazole moiety: A sulfur- and nitrogen-containing heterocycle that contributes to electronic and steric effects.
- 4-Chlorophenyl substituent: Electron-withdrawing group that modulates electronic density and enhances stability.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c19-12-5-7-13(8-6-12)21-17(24)10-23-15-4-2-1-3-14(15)22-18(23)16-9-20-11-25-16/h1-9,11H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNZHWBKHSCYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)Cl)C4=CN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C18H15ClN2OS
- Molecular Weight : 356.84 g/mol
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives containing thiazole and benzimidazole moieties often demonstrate antimicrobial properties. For example, compounds similar to this compound have been tested against various pathogens with promising results. The minimum inhibitory concentration (MIC) values for related compounds were reported to be as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have exhibited IC50 values in the micromolar range against human cancer cells, indicating significant cytotoxic effects .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound class has been documented, particularly through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests a mechanism that could be leveraged for therapeutic applications in inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of kinases involved in cell signaling pathways, which is crucial for cancer progression and inflammation.
- Receptor Binding : It is suggested that the compound binds to specific receptors or enzymes, disrupting their normal function and leading to therapeutic effects .
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
Chemical Reactions Analysis
Reactivity Patterns
While direct data for the target compound is lacking, benzimidazole derivatives generally undergo the following reactions:
Nucleophilic Substitutions
-
Acetamide group : Susceptible to hydrolysis under acidic or basic conditions to form carboxylic acids.
-
Thiazole moiety : Potential for thiol-exchange reactions or oxidation of sulfur atoms .
Metal-Catalyzed Coupling Reactions
-
Cross-coupling : Palladium-catalyzed reactions could introduce aryl groups or modify existing substituents.
Oxidative/Reductive Reactions
-
Cyclopropyl or methyl substituents : May participate in hydrogenation or epoxidation.
Structural and Mechanistic Insights
| Property | Analogous Benzimidazoles | Relevance to Target Compound |
|---|---|---|
| Enzyme Inhibition | Carbonic anhydrase, acetylcholinesterase | Likely to interact with similar targets |
| Physical State | Crystalline solids | Expected based on structural rigidity |
| Thermal Stability | Decomposition above 200°C | Similar behavior anticipated |
Challenges in Reaction Analysis
-
Limited Data : No peer-reviewed studies specifically detail the chemical reactivity of the target compound .
-
Structural Complexity : The thiazole-benzimidazolium fusion introduces steric and electronic effects that complicate reaction outcomes .
Recommendations for Further Study
To fully characterize the compound’s reactivity:
-
In Vitro Reactivity Screens : Assess hydrolytic stability, oxidation resistance, and compatibility with coupling reagents.
-
Computational Modeling : Use DFT methods to predict regioselectivity in substitution reactions.
-
Mechanistic Studies : Investigate interactions with biomolecules (e.g., enzymes) to correlate structure with biological activity .
Comparison with Similar Compounds
Electronic Effects of Substituents
- 4-Chlorophenyl vs. Nitrophenyl : The nitro group in the nitrophenyl analog (–10) increases electron deficiency, enhancing antifungal activity but reducing solubility compared to the 4-chlorophenyl variant .
- Thiazole vs. Triazole Linkers : Triazole-containing analogs (e.g., 9a–9e in ) exhibit stronger hydrogen-bonding capacity, improving α-glucosidase inhibition (IC₅₀: 32–48 μM) compared to thiazole-linked compounds .
Research Findings and Data Tables
Physicochemical Properties
| Property | Parent Compound | Triazole Analog (9c) | Nitrophenyl Analog (–10) |
|---|---|---|---|
| Molecular Weight (g/mol) | 381.8 | 452.5 | 498.9 |
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Solubility (μg/mL in H₂O) | 12 | 8 | 3 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of N-(4-chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide?
- Methodology :
- Use a stepwise protocol: React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base to neutralize HCl byproducts .
- Recrystallize the crude product from ethanol-DMF (1:1 ratio) to enhance purity and yield .
- Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) to minimize side products.
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : Use - and -NMR in DMSO-d6 to confirm the benzimidazole-thiazole scaffold and acetamide linkage .
- HPLC : Employ reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95%) and quantify residual solvents .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What safety protocols are essential during synthesis and handling?
- Methodology :
- Store in airtight containers under inert gas (N) to prevent hydrolysis or oxidation .
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as benzimidazole derivatives may exhibit toxicity .
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do substituents on the benzimidazole or thiazole rings affect bioactivity?
- Methodology :
- Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at the 4-chlorophenyl position .
- Compare IC values in cytotoxicity assays (e.g., MTT against HeLa cells) to establish structure-activity relationships (SARs) .
- Computational docking (AutoDock Vina) can predict binding affinity to targets like tubulin or kinases .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodology :
- Standardize assay conditions: Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) to confirm mechanistic hypotheses .
- Cross-reference with PubChem BioAssay data (AID 1259371) to identify assay-specific artifacts .
Q. What strategies improve solubility and bioavailability for in vivo testing?
- Methodology :
- Salt formation : Screen with HCl or sodium salts to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (70–100 nm size) to prolong circulation time .
- Pharmacokinetics : Conduct rodent studies with LC-MS/MS plasma analysis to measure C and half-life .
Q. How can metabolic stability be assessed to optimize lead candidates?
- Methodology :
- Liver microsome assays : Incubate with rat/human microsomes (37°C, NADPH) and quantify parent compound degradation via HPLC .
- Identify metabolites using UPLC-QTOF-MS; common Phase I modifications include hydroxylation or N-dechlorination .
- Use CYP450 inhibition assays (e.g., CYP3A4) to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
